![molecular formula C17H22N8S B2595101 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine CAS No. 2415501-01-6](/img/structure/B2595101.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine involves multiple steps. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with 2-methyl-6-chloropyrimidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine under specific conditions to yield the final product .
Analyse Chemischer Reaktionen
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Condensation: This compound can participate in condensation reactions to form larger molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiparasitic properties.
Medicine: It is investigated for its potential therapeutic effects, such as antimalarial and antileishmanial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex organic compounds .
Wirkmechanismus
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact mechanism depends on the specific biological context and the target organism .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine include other pyrazole derivatives and thiadiazole-containing compounds. These compounds share similar structural features and pharmacological activities but may differ in their potency, selectivity, and specific applications. Some examples include:
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
1,3,4-thiadiazole derivatives: Studied for their antimicrobial properties .
Eigenschaften
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8S/c1-11-9-12(2)25(22-11)16-10-15(18-13(3)19-16)23-5-7-24(8-6-23)17-21-20-14(4)26-17/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGSXOPPRACTML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NN=C(S4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
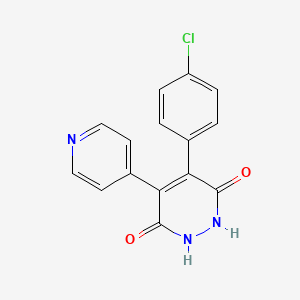
![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride](/img/structure/B2595019.png)
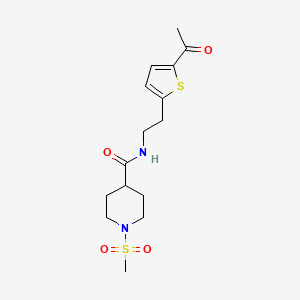
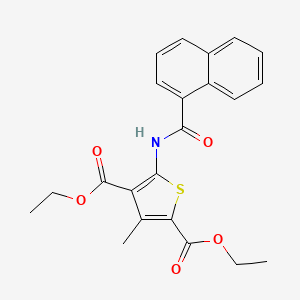
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2595023.png)
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2595024.png)
![4-tert-butyl-2-oxo-N-{[6-(propan-2-yloxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2595025.png)
![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2595026.png)
![Bicyclo[1.1.1]pentane-1-thiol](/img/structure/B2595027.png)
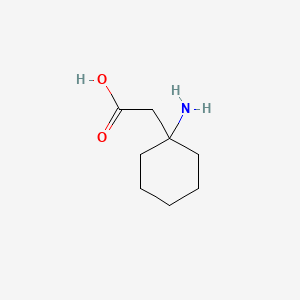
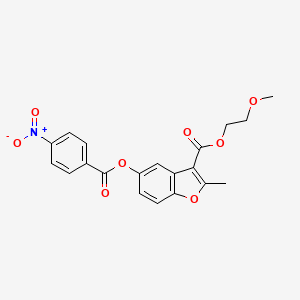
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2595035.png)
![2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2595036.png)
![N-[(4-methoxyphenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2595038.png)
